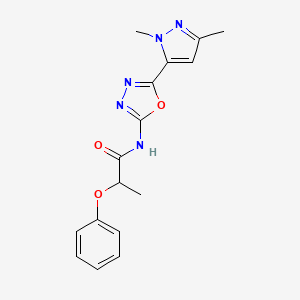

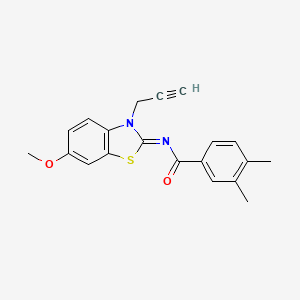

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxypropanamide and related compounds involves multi-step reactions starting with key precursors such as antipyrine derivatives. For instance, the synthesis of various N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was achieved by utilizing 4-aminophenazone, highlighting the importance of antipyrine as a starting material in drug chemistry . Similarly, the synthesis of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives was reported, demonstrating the versatility of the pyrazole and oxadiazole moieties in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of antipyrine-like derivatives has been characterized using various techniques such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. These studies reveal that the crystal packing is stabilized by hydrogen bonds and π-interactions, which are energetically significant and contribute to the stability of the molecular assemblies .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives is diverse, as demonstrated by the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones from 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides . Additionally, the formation of N,N'-bis-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phthalamide from o-phthaloyl chloride and 4-amino-2,5-dimethyl-1-phenyl-3-oxo-1H-pyrazolone showcases the potential for creating complex molecules with pyrazole cores .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting points, solubility, and spectroscopic characteristics (FT-IR, NMR, mass spectrometry), have been thoroughly investigated. These properties are crucial for understanding the behavior of these compounds in biological systems and for their potential application in drug development .

Biological Evaluation and Case Studies

The biological evaluation of these compounds has shown promising results in various assays. For example, benzamide derivatives exhibited inhibitory potential against alkaline phosphatases and ecto-5'-nucleotidases, suggesting their potential to bind nucleotide protein targets . Antimycobacterial screening revealed that certain derivatives possess significant activity against Mycobacterium tuberculosis, with low toxicity against normal cell lines, indicating their potential as antitubercular agents . Furthermore, some N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides displayed antiproliferative activity and affected mTORC1 and autophagy, suggesting a novel mechanism of action for cancer treatment . Lastly, novel pyrazole derivatives were evaluated for antidepressant and anticonvulsant activities, with some compounds showing marked effects comparable to or exceeding standard drugs .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-10-9-13(21(3)20-10)15-18-19-16(24-15)17-14(22)11(2)23-12-7-5-4-6-8-12/h4-9,11H,1-3H3,(H,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZLBVOSVIFHTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C(C)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2504133.png)

![N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2504138.png)

![2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2504141.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)

![2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2504148.png)

![4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2504152.png)

![N-[3-(4-Methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]prop-2-enamide](/img/structure/B2504153.png)